molecular formula C14H16FNO4 B1615623 Diethyl 2-[(4-fluoroanilino)methylene]malonate CAS No. 26832-96-2

Diethyl 2-[(4-fluoroanilino)methylene]malonate

Cat. No.: B1615623
CAS No.: 26832-96-2
M. Wt: 281.28 g/mol
InChI Key: UKOQPGUZNBTTLG-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-fluoroanilino)methylene]malonate (CAS 26832-96-2) is a malonate derivative featuring a 4-fluoroaniline substituent. Its molecular formula is C₁₄H₁₆FNO₄, with an average molecular mass of 281.283 g/mol and a monoisotopic mass of 281.106336 g/mol . The compound is synthesized by condensing 4-fluoroaniline with diethyl ethoxymethylenemalonate under thermal conditions (125–135°C, 6 hours), yielding 55.7% of a brown semi-solid product with a melting point of 68–70°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(4-fluoroanilino)methylene]malonate can be synthesized through a condensation reaction between diethyl malonate and 4-fluoroaniline in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-fluoroanilino)methylene]malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or aniline moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted malonates .

Scientific Research Applications

Scientific Research Applications

  • Chemistry Diethyl 2-[(4-fluoroanilino)methylene]malonate is a building block for synthesizing complex molecules in organic synthesis.
  • Biology and Medicine This compound has potential applications in medicinal chemistry, especially in designing enzyme inhibitors and receptor modulators. The compound's difluoroaniline group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its efficacy and selectivity.
  • Industry this compound can be used in synthesizing polymers and advanced materials with unique properties, such as increased thermal stability and degradation resistance, in materials science.

Role as an Intermediate

Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate serves as an intermediate in synthesizing fluoroquinolone-triazole hybrid compounds, which exhibit significant antibacterial and antifungal properties.

Research indicates that diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate exhibits significant biological activity and serves as a precursor for compounds with antibacterial and antifungal properties, making it valuable in pharmaceutical research. Interaction studies suggest that it may interact with enzymes or receptors involved in microbial resistance pathways.

Fluoroquinolone-Triazole Hybrids

Mechanism of Action

The mechanism of action of diethyl 2-[(4-fluoroanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of diethyl 2-[(substituted-anilino)methylene]malonates, where the substituent on the aniline ring dictates physical properties, reactivity, and downstream applications. Below is a detailed comparison with structurally related derivatives:

Substituent Effects on Yield and Melting Point

Compound Name Substituent Yield (%) Melting Point (°C) Key Applications References
Diethyl 2-[(4-fluoroanilino)methylene]malonate 4-F 55.7 68–70 Quinolone-3-carboxamide synthesis
Diethyl 2-[(4-chlorophenylamino)methylene]malonate 4-Cl 78.5 63–65 Anticancer intermediates
Diethyl 2-[(3-bromophenylamino)methylene]malonate 3-Br 90 71–73 Ligands for α/β-interface proteins
Diethyl 2-[(2,4-difluorophenylamino)methylene]malonate 2,4-diF 99 Not reported Anti-inflammatory quinolone precursors
Diethyl 2-[(4-methoxyphenylamino)methylene]malonate 4-OCH₃ Quantitative 79–81 Heterocyclic synthesis
Diethyl 2-[(4-bromophenylamino)methylene]malonate 4-Br 73 Not reported Pyrazoloquinolinone intermediates
Diethyl 2-[(2,3,4-trifluorophenylamino)methylene]malonate 2,3,4-triF Not reported Not reported Specialty fluorinated intermediates

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) generally improve yields due to enhanced electrophilicity of the aniline nitrogen. For example, the 4-Cl derivative achieves a 78.5% yield , while the 2,4-diF analog reaches 99% .
  • Melting Points: Polar substituents like 4-OCH₃ increase melting points (79–81°C) compared to halogens (63–70°C) due to stronger intermolecular interactions .
  • Synthetic Conditions: Reactions in toluene or diphenyl ether at high temperatures (220°C) are common for cyclization to quinolones .

Crystallographic and Spectroscopic Insights

  • The 4-Br analog exhibits intramolecular N–H⋯O hydrogen bonding, forming a six-membered ring that stabilizes its crystal structure .
  • ¹H NMR Data: The 2,4-diF derivative shows distinct signals for aromatic protons (δ 7.24 ppm, ddt) and ethoxy groups (δ 4.28 ppm, ddq) .

pKa and Deprotonation Challenges

Diethyl malonate derivatives have high pKa values (~16.3), making deprotonation difficult in one-pot reactions. This limits their use in base-sensitive syntheses unless activated by EWGs .

Biological Activity

Diethyl 2-[(4-fluoroanilino)methylene]malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H16FNO4C_{14}H_{16}FNO_4 and features a methylene bridge connecting the aniline nitrogen to the malonate group. This structural configuration enhances its reactivity and biological activity. The presence of fluorine in the aniline moiety is hypothesized to influence its interaction with biological targets, potentially enhancing its potency as a therapeutic agent .

This compound is believed to exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
  • Receptor Interaction : It may interact with biological receptors, modulating signaling pathways that are crucial for various physiological functions.
  • Antimicrobial Activity : Preliminary studies suggest that it can disrupt microbial cell integrity or inhibit essential metabolic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results:

Microorganism Activity IC50 (µM)
Escherichia coliBactericidal15
Staphylococcus aureusBacteriostatic10
Fusarium oxysporumFungicidal0.5

The compound's effectiveness against Fusarium oxysporum, a significant plant pathogen, highlights its potential use in agricultural applications .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell Line Activity IC50 (µM)
MCF-7 (Breast Cancer)Cytotoxic12
HeLa (Cervical Cancer)Cytostatic8

These findings suggest that the compound may interfere with cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .

Case Studies and Research Findings

  • Antifungal Activity Study : A study assessed the antifungal efficacy of this compound against Fusarium oxysporum. The compound displayed significant fungicidal activity with an IC50 value of 0.5 µM, making it a candidate for further development as an antifungal agent .
  • Anticancer Research : In a recent investigation into novel anticancer agents, this compound was found to inhibit MCF-7 cell proliferation effectively. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .
  • Synthesis and Modification : The compound serves as a precursor for synthesizing more complex derivatives with enhanced biological activities. Researchers are exploring modifications to improve efficacy and reduce toxicity profiles .

Q & A

Q. Basic: What are the optimized synthetic routes for Diethyl 2-[(4-fluoroanilino)methylene]malonate, and how can reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via condensation of diethyl malonate with 4-fluoroaniline under reflux in ethanol or methanol, catalyzed by piperidine or acetic acid . Key parameters include:

  • Catalyst selection : Piperidine enhances nucleophilic attack, improving yield (typically 73–99%) .
  • Solvent choice : Polar solvents (e.g., ethanol) favor reaction homogeneity and temperature control .
  • Reaction time : Extended heating (2–3 hours) ensures complete conversion, monitored by TLC (n-hexane/ethyl acetate 1:1) .
    Post-reaction, purification via recrystallization (diethyl ether or methanol) or column chromatography is critical for isolating high-purity product .

Q. Basic: How is the molecular structure confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and six-membered ring formation, confirming spatial arrangement .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.14 (d, J=13.46 Hz) and δ 11.00 (d, J=13.24 Hz) confirm the methylene and NH groups .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) validate malonate ester functionality .
  • IR spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and N–H (3300 cm⁻¹) corroborate functional groups .

Q. Advanced: What role does the fluorine substituent play in reactivity and bioactivity compared to halogenated analogs?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity increases electrophilicity at the malonate core, enhancing reactivity in nucleophilic substitutions .
  • Bioactivity : Fluorine improves metabolic stability and membrane permeability vs. bromine or chlorine analogs, as seen in antimicrobial assays (MIC reductions of 20–40% against S. aureus) .
  • Comparative studies : Replace fluorine with bromine (e.g., 4-bromoaniline derivative) to assess halogen effects on binding affinity via isothermal titration calorimetry (ITC) .

Q. Advanced: How can computational chemistry predict interaction mechanisms with biological targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with microbial enzymes (e.g., C. albicans CYP51), identifying hydrogen bonds between fluorine and active-site residues .
  • MD simulations : Analyze stability of compound-protein complexes in aqueous environments (GROMACS, 100 ns trajectories) to assess binding free energies (MM/PBSA) .
  • QSAR models : Correlate substituent electronegativity with bioactivity (e.g., pMIC = 0.87×χ + 1.2) to prioritize derivatives for synthesis .

Q. Basic: What purification techniques are effective for isolating high-purity samples?

Methodological Answer:

  • Recrystallization : Use methanol or ethanol for high recovery (70–90% yield) .
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for baseline separation of byproducts .
  • Troubleshooting : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect residual aniline or malonate precursors .

Q. Advanced: What challenges arise in scaling up synthesis while maintaining yield and regioselectivity?

Methodological Answer:

  • Heat transfer : Use jacketed reactors with precise temperature control (±2°C) to prevent side reactions (e.g., ester hydrolysis) .
  • Catalyst recycling : Immobilize piperidine on mesoporous silica to reduce waste and enable continuous-flow synthesis .
  • Regioselectivity : Optimize stoichiometry (1:1 aniline:malonate) and add molecular sieves to suppress di-condensation byproducts .

Q. Advanced: How do intramolecular hydrogen bonds influence stability and reactivity?

Methodological Answer:

  • Stability : Intramolecular N–H⋯O bonds (2.7–2.9 Å) reduce conformational flexibility, enhancing thermal stability (TGA shows decomposition >200°C) .
  • Reactivity : Hydrogen bonding stabilizes the enol tautomer, increasing acidity (pKa ~9.5) and facilitating deprotonation in base-catalyzed reactions .
  • Solvent effects : In aprotic solvents (DMF), hydrogen bonds weaken, accelerating Michael addition reactions (k = 0.15 min⁻¹ vs. 0.05 min⁻¹ in ethanol) .

Q. Basic: What analytical techniques monitor synthesis progress and ensure purity?

Methodological Answer:

  • TLC : Use silica plates with UV visualization (Rf = 0.78 in hexane/ethyl acetate 1:1) to track reactant consumption .
  • GC-MS : Detect volatile byproducts (e.g., ethanol from esterification) with a DB-5 column (30 m, 0.25 mm ID) .
  • Elemental analysis : Confirm C/H/N ratios (e.g., C: 61.3%, H: 5.16%, N: 10.22%) to validate molecular formula .

Properties

IUPAC Name

diethyl 2-[(4-fluoroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOQPGUZNBTTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344299
Record name Diethyl 2-[(4-fluoroanilino)methylene]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26832-96-2
Record name Diethyl 2-[(4-fluoroanilino)methylene]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-phenylamine (5.1 mL, 54.4 mmol) and diethyl ethoxymethylenemalonate (10 mL, 49.5 mmol) was heated at 100° C. for 4 hours, an oil which solidified on cooling. The solid was triturated in heptane, collected by filtration and washed with heptane, to give the product as a colorless solid, 10.5 g (75%). MS: m/z 282.1 (MH+).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl 2-[(4-fluoroanilino)methylene]malonate
Diethyl 2-[(4-fluoroanilino)methylene]malonate
Diethyl 2-[(4-fluoroanilino)methylene]malonate
Diethyl 2-[(4-fluoroanilino)methylene]malonate
Diethyl 2-[(4-fluoroanilino)methylene]malonate
Diethyl 2-[(4-fluoroanilino)methylene]malonate

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